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Compound of Interest |

1-(1-(4-
Compound Name:
Chlorophenyl)ethyl)hydrazine
CAS No.: 25198-47-4
Cat. No.: B3255241

Executive Summary

1-[1-(4-Chlorophenyl)ethyllhydrazine (CAS: 25198-47-4) is a chiral hydrazine derivative
characterized by a 4-chlorophenyl moiety linked to a hydrazine pharmacophore via an ethyl
bridge.[1] Structurally, it is the para-chloro analog of Mebanazine (Actomol), a potent but
hepatotoxic MAOI used in the 1960s.

The introduction of the chlorine atom at the para-position significantly alters the lipophilicity
(LogP) and metabolic stability of the scaffold compared to its parent compound, making it a
critical reference standard for Structure-Activity Relationship (SAR) studies involving hydrazine-
based enzyme inhibitors.

Structural & Molecular Characterization
Nomenclature & Ildentifiers
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Identifier Value

IUPAC Name 1-[1-(4-Chlorophenyl)ethyllhydrazine

4-Chloro-Mebanazine; (1-(4-
Chlorophenyl)ethyl)hydrazine

Common Name

CAS Number (Free Base) 25198-47-4

CAS Number (TFA Salt) 75333-16-3

SMILES CC(NN)C1=CcC=C(Cl)C=C1

Molecular Formula CsH11CIN2

Molecular Weight 170.64 g/mol
Stereochemistry

The molecule possesses a chiral center at the benzylic carbon (C1 of the ethyl group).
e Enantiomers: (R)- and (S)-isomers.

» Biological Relevance: Based on Mebanazine analogs, the (S)-enantiomer typically exhibits
superior potency against Monoamine Oxidase (MAQO) enzymes due to optimal steric fit within
the hydrophobic pocket of the active site.

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models
(ACD/Labs, ChemAxon) derived from the chlorinated hydrazine scaffold.

Solubility & Lipophilicity

The para-chloro substituent exerts a "lipophilic shift,” enhancing membrane permeability
compared to the unsubstituted phenyl analog.
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Property Value Context/Implication

Highly lipophilic; crosses
Blood-Brain Barrier (BBB)

LogP (Octanol/Water) 235+0.3 o i
efficiently. (Mebanazine LogP =

1.6).

The terminal nitrogen (

pKa (Conjugate ACId) 7.8+0.2 ) is basic. At physiological pH
(7.4), ~70% exists in the

protonated cationic form.

<1 mg/mL. Requires
Water Solubility Low (Free Base) conversion to HCI or TFA salt

for aqueous bioassays.

Favorable for CNS penetration
Polar Surface Area (PSA) 38.05 Az (PSA < 90 Az s ideal for BBB

transport).

Thermal & Stability Properties

o Physical State: Viscous oil or low-melting solid (Free Base). White crystalline solid (HCI/TFA
salts).

» Boiling Point: Predicted ~260°C (at 760 mmHg); degrades before boiling if not under

vacuum.

o Oxidation Sensitivity:High. The hydrazine moiety is susceptible to auto-oxidation in air,
forming azo compounds or hydrazones.

o Storage Protocol: Store under Argon/Nitrogen at -20°C.

Synthesis & Purification Protocols

Expertise Note: Direct alkylation of hydrazine with alkyl halides often yields poly-alkylated
byproducts. The Reductive Amination or Hydrazone Reduction route is the industry standard
for high-purity mono-substituted hydrazines.
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Route: Hydrazone Reduction (Recommended)

This method minimizes over-alkylation and allows for enantioselective synthesis if chiral
catalysts are used.

Step 1: Hydrazone Formation

» Reagents: 4-Chloroacetophenone (1.0 eq), Hydrazine Hydrate (3.0 eq), Ethanol (solvent),
Acetic Acid (cat.).

e Procedure: Reflux 4-chloroacetophenone with excess hydrazine hydrate in ethanol for 4-6
hours.

o Workup: Evaporate solvent. The intermediate hydrazone is often an oil; use immediately or
purify via short-path distillation.

Step 2: Catalytic Hydrogenation

o Reagents: Hydrazone intermediate, PtO2 (Adam's Catalyst) or Pd/C (5%), Ethanol.
o Conditions: Hydrogen atmosphere (30-50 psi), Room Temperature, 12 hours.
e Mechanism: The C=N double bond is reduced to the C-N single bond.

« Purification: Filter catalyst. Acidify filtrate with HCI/Ether to precipitate the 1-[1-(4-
chlorophenyl)ethyllhydrazine hydrochloride salt. Recrystallize from Ethanol/Ether.

Visualization of Synthesis Pathway
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Figure 1: Two-step synthesis via hydrazone intermediate. Step 2 requires hydrogenation to
prevent azo formation.

Biological & Pharmacological Implications[3][4][5]
Mechanism of Action: MAO Inhibition

Like Mebanazine, this compound acts as a mechanism-based inactivator (suicide substrate) of
Monoamine Oxidase (MAO-A and MAO-B).

» Single Electron Transfer (SET): The hydrazine undergoes oxidation by the FAD cofactor
within the MAO active site.

» Radical Formation: This generates a diazene or radical intermediate.

o Covalent Adduct: The intermediate forms a covalent N5-flavin adduct, irreversibly disabling
the enzyme.

Structure-Activity Relationship (SAR)

e Chlorine Substituent (Para): Increases lipophilicity (

value), enhancing BBB penetration relative to Mebanazine. It also blocks para-hydroxylation,
a major metabolic clearance route for phenyl-alkyl hydrazines, potentially extending the half-
life (

)

o Alpha-Methyl Group: Provides steric bulk that protects the hydrazine from non-specific
acetylation (NAT enzymes), preserving activity in vivo.

Toxicity & Metabolic Fate

Warning: Hydrazine derivatives are associated with hepatotoxicity (via radical formation) and
hemolysis.

e Metabolic Pathway:

o Major: Oxidative deamination to the corresponding alkane (Ethyl-4-chlorobenzene).
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o Toxic: N-oxidation to diazenes, which can generate reactive carbon-centered radicals
causing DNA alkylation.

Visualization of Metabolic Activation
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Figure 2: Mechanism of irreversible MAO inhibition and potential toxicity pathways.

Analytical Characterization (Expected)

For validation of the synthesized compound, the following spectral signatures are diagnostic:
e H NMR (CDCls, 400 MHz):

o 1.35 (d, 3H,

, doublet due to CH coupling).
o 3.70 (g, 1H, benzylic

).

o 7.2-7.4 (m, 4H, aromatic AA'BB' system characteristic of p-substituted benzenes).
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e Mass Spectrometry (ESI+):
o (*Cl) and
(3’Cl) in a 3:1 ratio.

o Fragment at

154 (Loss of

) is common for hydrazines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Physicochemical & Functional Profile
of 1-[1-(4-Chlorophenyl)ethyl]lhydrazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3255241#physicochemical-properties-of-1-1-4-
chlorophenyl-ethyl-hydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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